

Handling moisture sensitivity of Chloroacetyl chloride-13C2

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Compound of Interest

Compound Name: Chloroacetyl chloride-13C2

CAS No.: 286367-76-8

Cat. No.: B580289

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Isotope Reagent Support Center: Chloroacetyl Chloride-13C2

Current Status: Operational Reagent ID:

-Chloroacetyl Chloride (Cl-

-

-Cl) Critical Hazard: Extreme Moisture Sensitivity / Lachrymator

The "Why": Hydrolysis Mechanism & Financial Risk

User Query: "Why did my reagent turn into a white solid/sludge?"

Technical Insight: You are likely observing the formation of Chloroacetic acid-13C2.

Chloroacetyl chloride is an acyl halide, characterized by a highly electrophilic carbonyl carbon.

The presence of the electronegative chlorine atom pulls electron density away from the carbonyl, making it susceptible to attack by even trace amounts of nucleophiles (water).

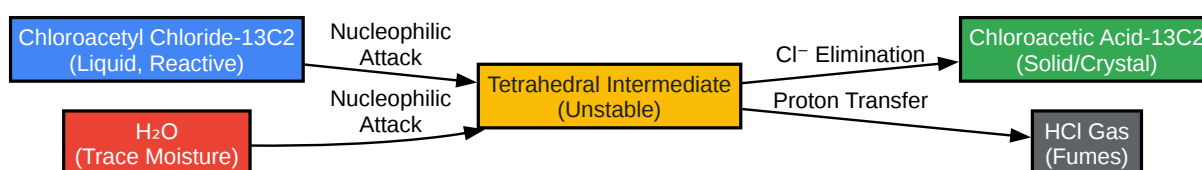
Because your material is

-labeled, every micromole lost to hydrolysis represents a significant financial loss compared to unlabeled reagents. The reaction is irreversible and autocatalytic in moist air because the generated HCl can attract further moisture.

The Degradation Pathway

The following diagram illustrates the bimolecular nucleophilic substitution (

/Addition-Elimination) that destroys your reagent.



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Figure 1: Mechanism of hydrolysis. Note that the byproduct (HCl) is a gas that fumes upon contact with moist air, serving as a primary visual indicator of degradation.

Protocol: The "Zero-Moisture" Transfer

User Query: "How do I transfer this without hydrolyzing it?"

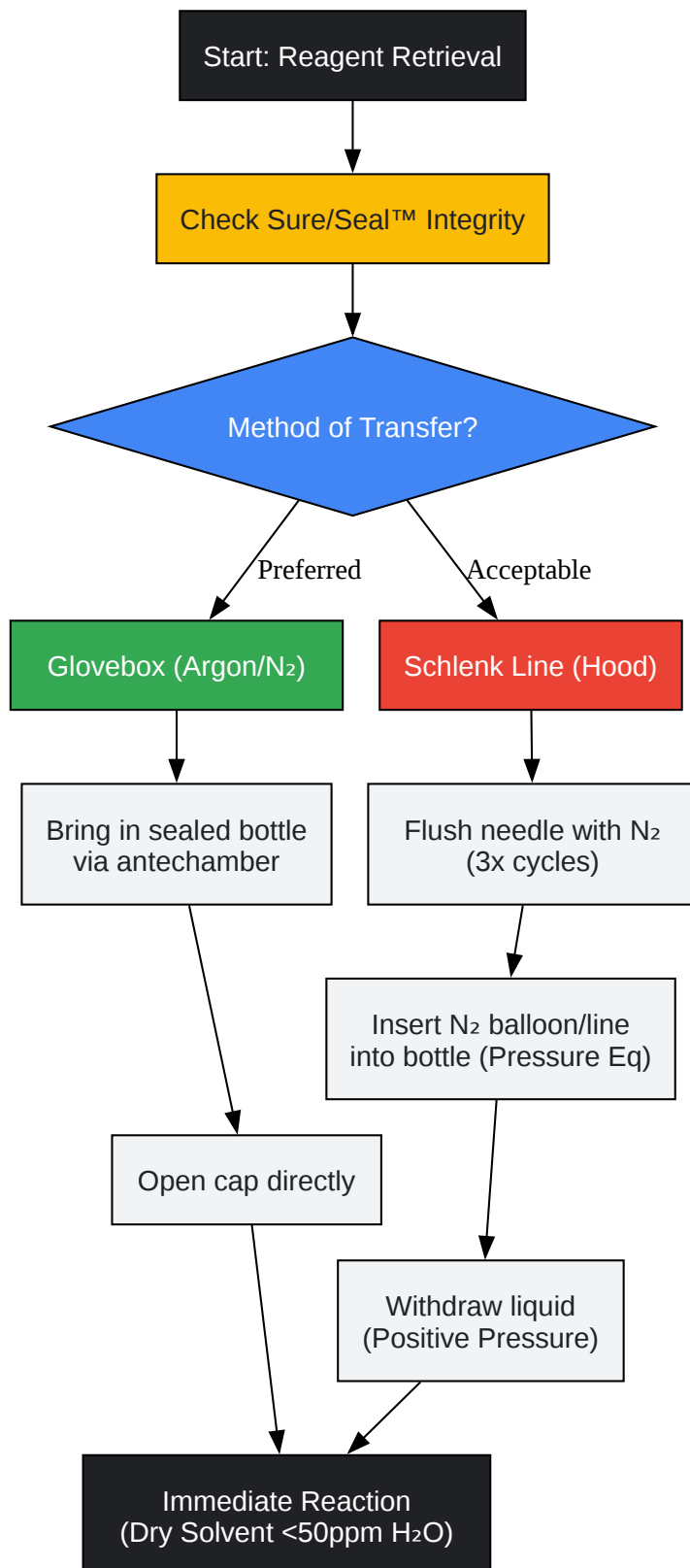
Protocol Standard: Do not use standard needles or ambient-air pouring. You must utilize Schlenk line techniques or an Inert Atmosphere Glovebox.[1] The following workflow ensures integrity.

Equipment Preparation[1]

- Glassware: Oven-dried at 120°C for >4 hours, assembled hot under flow.
- Syringes: Gas-tight glass syringes (Hamilton type) or all-polypropylene (if compatible with solvent). Needles must be oven-dried.

- Septa: Use precision-seal rubber septa. Do not rely on Parafilm alone for long-term storage.

Decision Workflow for Handling



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Figure 2: Decision tree for handling air-sensitive isotopologues. The Glovebox method is preferred for high-value

reagents to eliminate humidity variables.

Key Technical Nuance: Pressure Equalization

When withdrawing liquid via syringe (Schlenk method), you create a vacuum inside the bottle. If the seal is imperfect, moist air will be sucked in.

- Correct Technique: Insert a secondary needle connected to a dry Nitrogen/Argon line (low pressure) into the septum before withdrawing liquid. This replaces the volume of liquid removed with dry inert gas.

QC & Validation: Is my reagent dead?

User Query: "I see a small impurity in the NMR. Is it the acid?"

Diagnostic Guide: Because your material is

labeled, Carbon-13 NMR is the definitive test. Proton (

) NMR is secondary but useful.

Spectral Fingerprint Table

Note: Values are approximate and solvent-dependent (

).

Feature	Reagent: Chloroacetyl Chloride-	Contaminant: Chloroacetic Acid-
Carbonyl ()	~168 - 171 ppm (Doublet)	~173 - 178 ppm (Doublet)
Alpha ()	~48 - 52 ppm (Doublet)	~40 - 45 ppm (Doublet)
Coupling ()	~35 - 55 Hz	~35 - 55 Hz
NMR ()	~4.50 ppm (Singlet/Doublet)	~4.10 ppm (Singlet/Doublet)
Physical State	Clear/Yellow Liquid	White Crystalline Solid

*The proton signal will appear as a doublet with large

coupling (~150Hz) due to the

label, appearing as "satellites" in unlabeled spectra but as the main signal here.

Interpretation:

- **Shift Direction:** The Carbonyl peak of the Acid Chloride is typically shielded (upfield, lower ppm) relative to the Acid due to the mesomeric donation of the Chlorine lone pair, which competes with the inductive withdrawal.
- **Purity Check:** If you see a second set of doublets slightly downfield (carbonyl) and upfield (alpha-carbon), hydrolysis has occurred.

Emergency & Safety (FAQs)

Q: I see white fumes when I open the bottle.

- **Diagnosis:** The reagent is reacting with atmospheric moisture to release Hydrogen Chloride (HCl) gas.
- **Action:** Immediately close the bottle. Ensure you are working in a well-ventilated fume hood. If the liquid inside is still clear, it may be salvageable, but the headspace is compromised. Purge the headspace with dry Argon before storage.

Q: The syringe plunger is stuck.

- **Cause:** Hydrolysis occurred inside the needle/barrel, forming solid Chloroacetic acid which cemented the plunger.
- **Prevention:** Clean syringes immediately after use.
- **Remedy:** Soak the syringe in a dilute base (e.g., aqueous Sodium Bicarbonate) to neutralize the acid and dissolve the solid. Do not force it, or the glass will shatter.

Q: Can I distill it to purify?

- **Answer:** Yes, but risky for small labeled quantities. Chloroacetyl chloride boils at $\sim 105^{\circ}\text{C}$. Simple distillation under inert atmosphere can separate it from the higher-boiling acid (BP $\sim 189^{\circ}\text{C}$). However, for small batches ($< 5\text{g}$), the hold-up volume in the distillation head may result in unacceptable loss. Cryogenic transfer (bulb-to-bulb distillation) under static vacuum is preferred for small scales.

References

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.[2] (General reference for Acyl Halide shifts).
- Compound Interest. A Guide to ^{13}C NMR Chemical Shift Values. [[Link](#)]

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Sources

- [1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific \[fishersci.be\]](#)
- [2. Chloroacetyl chloride - Wikipedia \[en.wikipedia.org\]](#)
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